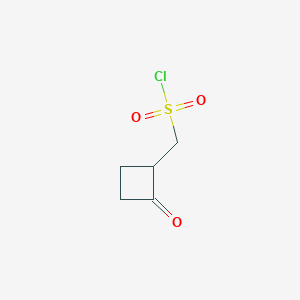

(2-Oxocyclobutyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Oxocyclobutyl)methanesulfonyl chloride is a chemical compound that is widely used in scientific research for its unique properties. It is a versatile reagent that has been used in the synthesis of various organic compounds.

Scientific Research Applications

Electrochemical Applications

Methanesulfonyl chloride (MSC) forms a room temperature ionic liquid with AlCl3 and has been studied for its electrochemical properties in the context of sodium insertion into vanadium pentoxide (V2O5). V2O5 films prepared by the sol–gel route have demonstrated the reversible intercalation of sodium, making this compound a potential cathode material for applications such as batteries (Su et al., 2001).

Chemical Reaction Dynamics

The one-electron reduction of methanesulfonyl chloride leads to interesting chemical intermediates, including MeSO2Cl(.)(-) and MeSO2(.) radicals. These intermediates play a role in various chemical reactions, including the cis-trans isomerization of mono-unsaturated fatty acids. The dynamics and kinetics of these reactions have been explored, providing insights into the complex behavior of this compound in various chemical environments (Tamba et al., 2007).

Organic Synthesis

Methanesulfonyl chloride has been utilized in the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method avoids the concerns over genotoxic impurities that can arise in certain synthetic processes, thereby providing a safer and high-yielding approach for organic synthesis. This technique has even been applied to the synthesis of complex compounds such as dofetilide (Rosen et al., 2011).

Physical Chemistry and Structural Analysis

The molecular structure of methane sulfonyl chloride has been extensively studied through techniques like electron diffraction. Understanding its molecular geometry and the interactions between its atoms can provide valuable insights for various applications in physical chemistry and materials science (Hargittai & Hargittai, 1973).

Mechanism of Action

Target of Action

Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates .

Mode of Action

(2-Oxocyclobutyl)methanesulfonyl chloride is likely to interact with its targets in a similar manner to methanesulfonyl chloride. Methanesulfonyl chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It reacts with alcohols to form methanesulfonates .

Biochemical Pathways

Methanesulfonyl chloride is known to be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, methanesulfonyl chloride, a related compound, decomposes on heating and on burning, producing toxic and corrosive fumes . It also reacts with water and steam, generating toxic hazard . It reacts violently with bases including ammonia and many other substances .

properties

IUPAC Name |

(2-oxocyclobutyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-2-5(4)7/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIINIRVDYPTLPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)